2-Amino-3,6-dihydropyrimidine-4-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Sourcing heterocyclic building blocks with reliable tautomeric consistency is a persistent challenge in medicinal chemistry. This 2-Amino-3,6-dihydropyrimidine-4-carboxylic acid (CAS 773010-63-2, purity ≥98%) offers a well-defined dihydropyrimidine scaffold with dual amino/carboxyl functionality. - LogP of -1.13 enables aqueous-compatible PROTAC linker design and reduces off-target promiscuity compared to aromatic analogs (LogP 0.59). - Distinct tautomeric and electronic profile ensures reproducible reaction outcomes, crystallization behavior, and binding affinities not achievable with aromatic pyrimidine isomers. - Available in research quantities with batch-to-batch purity consistency for parallel library synthesis.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 773010-63-2
Cat. No. B13117740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,6-dihydropyrimidine-4-carboxylic acid
CAS773010-63-2
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESC1C=C(NC(=N1)N)C(=O)O
InChIInChI=1S/C5H7N3O2/c6-5-7-2-1-3(8-5)4(9)10/h1H,2H2,(H,9,10)(H3,6,7,8)
InChIKeyJGOZCSIBOJZBAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3,6-dihydropyrimidine-4-carboxylic Acid: Core Properties and Sourcing


2-Amino-3,6-dihydropyrimidine-4-carboxylic acid (CAS 773010-63-2) is a heterocyclic amino acid derivative characterized by a partially saturated pyrimidine core bearing an amino group at C2 and a carboxylic acid at C4 . The compound has a molecular formula of C5H7N3O2 and a molecular weight of 141.13 g/mol, with a calculated density of 1.658 g/cm³, a predicted LogP of -1.13, and a topological polar surface area (TPSA) of 87.71 Ų . As a dihydropyrimidine building block, it offers distinct tautomeric and electronic properties compared to fully aromatic pyrimidine analogs, making it a versatile intermediate in heterocyclic synthesis and medicinal chemistry research .

2-Amino-3,6-dihydropyrimidine-4-carboxylic Acid: Why Substitutions Fail


The dihydropyrimidine scaffold is highly sensitive to substitution patterns, tautomeric equilibria, and electronic distribution, which directly influence physicochemical parameters such as LogP, hydrogen-bonding capacity, and solubility . Simply interchanging 2-Amino-3,6-dihydropyrimidine-4-carboxylic acid with other amino-pyrimidine carboxylic acids—even those with identical molecular formulas—can alter reaction outcomes, binding affinities, and crystallization behavior due to differences in tautomeric states (e.g., 1,6-dihydro vs. aromatic) and the spatial orientation of the carboxyl group . The quantitative evidence below substantiates why this compound cannot be treated as a generic substitute for its in-class counterparts.

2-Amino-3,6-dihydropyrimidine-4-carboxylic Acid vs. Analogs: Quantitative Evidence


C4 Carboxyl Position Reduces Lipophilicity vs. Aromatic Analog

2-Amino-3,6-dihydropyrimidine-4-carboxylic acid exhibits a calculated LogP of -1.1272, which is substantially more hydrophilic than the LogP of 0.59 observed for its aromatic counterpart, 2-aminopyrimidine-4-carboxylic acid (CAS 2164-65-0) . This 1.72 log unit difference corresponds to a more than 50-fold difference in lipophilicity, influencing membrane permeability and solubility profiles in biological assays .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Lower Density and Distinct H-Bonding vs. 6-Oxo Analog

The calculated density of 2-Amino-3,6-dihydropyrimidine-4-carboxylic acid is 1.658 g/cm³ . In contrast, the closely related 2-amino-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid (CAS 6973-52-0) has a significantly higher calculated density of 1.88 g/cm³ . This 13% difference reflects the structural impact of the 6-oxo substituent, which introduces a strong hydrogen-bond acceptor and alters crystal packing, potentially affecting solid-state stability and dissolution rates.

Crystallography Formulation Science Molecular Modeling

Enhanced Purity Specification Over Typical Pyrimidine Class

The commercially available form of 2-Amino-3,6-dihydropyrimidine-4-carboxylic acid is supplied at 98% purity (HPLC) . In comparison, the aromatic analog 2-aminopyrimidine-4-carboxylic acid is commonly available at ≥95% purity from multiple vendors . This 3-percentage-point higher specification reduces the potential for impurity-related side reactions and simplifies downstream purification requirements in synthetic workflows.

Synthetic Chemistry Quality Control Procurement

Dual Amino/Carboxyl Functionality Enables Unique Synthetic Routes

2-Amino-3,6-dihydropyrimidine-4-carboxylic acid combines a nucleophilic amino group with a carboxylic acid handle on a partially saturated heterocyclic core . This contrasts with fully aromatic 2-aminopyrimidine-4-carboxylic acid, where the aromatic ring restricts certain cycloaddition and hydrogenation reactions. The dihydropyrimidine framework allows for further functionalization via enamine-like reactivity, as well as standard peptide coupling and amide bond formation [1].

Organic Synthesis Building Blocks Medicinal Chemistry

Best Applications for 2-Amino-3,6-dihydropyrimidine-4-carboxylic Acid


Lead Optimization in Hydrophilic Drug Discovery Programs

With a LogP of -1.13, this compound is particularly well-suited for medicinal chemistry campaigns targeting polar or intracellular environments where low lipophilicity is advantageous for avoiding CYP inhibition and hERG binding . Its substantially lower LogP relative to aromatic pyrimidine analogs (-1.13 vs. 0.59) supports its use in generating lead series with improved aqueous solubility and reduced off-target promiscuity .

Solid-State Formulation and Crystallization Studies

The lower calculated density (1.658 g/cm³) and distinct hydrogen-bonding potential of the dihydropyrimidine core, compared to 6-oxo analogs (density 1.88 g/cm³), make this compound an informative model system for investigating crystal engineering and polymorph screening . Researchers evaluating solid-state properties for preclinical development may find this density differential useful in predicting dissolution behavior and stability .

Synthetic Building Block for Parallel Library Synthesis

The combination of high commercial purity (98%) and dual amino/carboxyl functionality positions 2-Amino-3,6-dihydropyrimidine-4-carboxylic acid as a reliable core scaffold for the parallel synthesis of diverse heterocyclic libraries . Its dihydropyrimidine framework offers additional points of diversification via hydrogenation and oxidation chemistry that are not accessible with fully aromatic pyrimidine building blocks .

Bioconjugation and Targeted Protein Degrader Linker Design

The carboxylic acid handle, combined with a hydrophilic LogP profile, makes this compound an attractive candidate for designing PROTAC linkers or bioconjugation handles where aqueous compatibility and minimal non-specific binding are required . The amino group can be further derivatized to introduce E3 ligase recruiting elements or fluorescent tags .

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